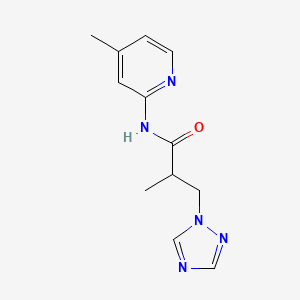![molecular formula C22H25N3O5 B4645634 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4645634.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it was first synthesized in the 1960s as a potential pharmaceutical drug for treating depression, anxiety, and other mental disorders. In recent years, MDPV has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a surge of euphoria, increased energy, and heightened alertness. However, prolonged use of MDPV can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Prolonged use of MDPV can lead to neurotoxicity and damage to the dopaminergic system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and dependence makes it a challenging compound to work with in the laboratory.
Orientations Futures
Future research on MDPV should focus on its potential therapeutic applications in treating mental disorders such as depression, anxiety, and ADHD. Studies should also investigate the long-term effects of MDPV on the dopaminergic system in the brain and its potential for neurotoxicity. Additionally, research should explore the development of new compounds that can selectively target dopamine and norepinephrine transporters without the potential for abuse and dependence.
Applications De Recherche Scientifique
MDPV has been studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that MDPV acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation.
Propriétés
IUPAC Name |
N'-(2-methoxydibenzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-28-20-13-16-15-5-2-3-6-18(15)30-19(16)14-17(20)24-22(27)21(26)23-7-4-8-25-9-11-29-12-10-25/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFGGLXHSOARSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-naphthyl)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4645567.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4645573.png)
![N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide](/img/structure/B4645578.png)
![N-(2-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4645596.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4645602.png)
![ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4645606.png)
![methyl 4,5-dimethoxy-2-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B4645616.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4645628.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4645629.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4645647.png)
